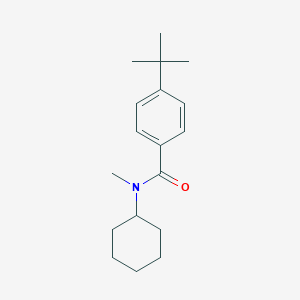
4-tert-butyl-N-cyclohexyl-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-cyclohexyl-N-methylbenzamide (TCB-2) is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields. TCB-2 is a potent agonist of serotonin receptors, particularly the 5-HT2A receptor, which is responsible for various physiological and biochemical effects.
Mécanisme D'action
4-tert-butyl-N-cyclohexyl-N-methylbenzamide is a potent agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT2A receptor by this compound leads to the activation of various signaling pathways, including the phospholipase C (PLC) pathway, which leads to the release of intracellular calcium and the activation of protein kinase C (PKC). This compound also activates the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce various biochemical and physiological effects, including the induction of hallucinogenic effects in animal models. This compound has also been shown to induce changes in brain activity, particularly in the prefrontal cortex, which is involved in various cognitive processes, including decision making, planning, and working memory. This compound has also been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
4-tert-butyl-N-cyclohexyl-N-methylbenzamide has several advantages as a research tool, including its potent agonist activity at the 5-HT2A receptor, which makes it a useful tool for studying the mechanism of action of hallucinogens. This compound is also relatively stable and can be easily synthesized using standard laboratory techniques. However, this compound also has limitations, including its potential toxicity and the limited availability of high-quality this compound for research purposes.
Orientations Futures
Future research on 4-tert-butyl-N-cyclohexyl-N-methylbenzamide should focus on elucidating the mechanism of action of this compound and its effects on various physiological and biochemical processes. Additionally, future research should focus on developing novel derivatives of this compound with improved pharmacological properties, including increased potency and selectivity for the 5-HT2A receptor. Finally, future research should focus on developing new methods for synthesizing this compound and other benzamide derivatives with improved yields and purity.
Méthodes De Synthèse
4-tert-butyl-N-cyclohexyl-N-methylbenzamide can be synthesized using various methods, including the condensation of 4-tert-butyl-N-cyclohexylbenzamide with methylamine, followed by N-methylation using formaldehyde and sodium cyanoborohydride. Alternatively, this compound can be synthesized by reacting 4-tert-butylcyclohexylamine with 4-fluorobenzoyl chloride, followed by N-methylation using formaldehyde and sodium cyanoborohydride.
Applications De Recherche Scientifique
4-tert-butyl-N-cyclohexyl-N-methylbenzamide has potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been extensively studied for its role in modulating serotonin receptors, particularly the 5-HT2A receptor. This compound has been shown to induce hallucinogenic effects in animal models, which has led to its use as a research tool for studying the mechanism of action of hallucinogens.
Propriétés
Formule moléculaire |
C18H27NO |
|---|---|
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
4-tert-butyl-N-cyclohexyl-N-methylbenzamide |
InChI |
InChI=1S/C18H27NO/c1-18(2,3)15-12-10-14(11-13-15)17(20)19(4)16-8-6-5-7-9-16/h10-13,16H,5-9H2,1-4H3 |
Clé InChI |
APEUFJLLQMDDBH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2CCCCC2 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B249989.png)
![N-[3-(acetylamino)phenyl]-4-sec-butoxybenzamide](/img/structure/B249991.png)
![3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B249992.png)
![N-(2-methoxyethyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B249993.png)
![N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B249994.png)
![2-(2-isopropylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B249995.png)
![N-[(1-benzylpiperidin-4-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B249998.png)
![Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate](/img/structure/B250001.png)
![N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250002.png)
![N-(4-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250004.png)
![3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B250006.png)
![N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250007.png)
![N-cyclohexyl-N'-[3-(2-ethoxyethoxy)phenyl]urea](/img/structure/B250008.png)
![1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole](/img/structure/B250010.png)
